Distinct Hazard Classification vs. 5-Methyl Regioisomer: A Procurement and Safety Differentiator
A comparison of Globally Harmonized System (GHS) hazard classifications reveals a quantifiable difference in acute oral toxicity profiles between the target compound and its 5-methyl regioisomer. (6-Methylpyrazin-2-yl)methanamine is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed) [1], whereas (5-Methylpyrazin-2-yl)methanamine is classified as Acute Toxicity Category 3 (H301: Toxic if swallowed) [2]. This one-category shift represents a verifiable difference in hazard profile with direct implications for handling, storage, and shipping requirements.
| Evidence Dimension | Acute Oral Toxicity Hazard Category |
|---|---|
| Target Compound Data | Acute Tox. 4 (H302: Harmful if swallowed) |
| Comparator Or Baseline | (5-Methylpyrazin-2-yl)methanamine (CAS 132664-85-8): Acute Tox. 3 (H301: Toxic if swallowed) |
| Quantified Difference | One full hazard category improvement (Category 4 vs. Category 3) |
| Conditions | GHS Classification based on ECHA C&L Notifications as aggregated by PubChem. |
Why This Matters
For procurement and lab safety, a Category 4 classification implies less stringent handling and storage requirements compared to a Category 3 compound, potentially reducing operational costs and compliance burdens.
- [1] PubChem. (2026). Compound Summary for CID 66661136: 6-Methyl-2-pyrazinemethanamine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 2756496: 2-(Aminomethyl)-5-methylpyrazine. National Center for Biotechnology Information. View Source
